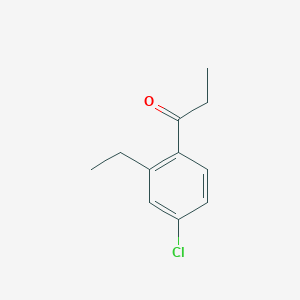

1-(4-Chloro-2-ethylphenyl)propan-1-one

描述

1-(4-Chloro-2-ethylphenyl)propan-1-one is a substituted propanone derivative featuring a chloro group at the para position and an ethyl group at the ortho position on the aromatic ring. This compound is part of a broader class of aryl ketones, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

属性

分子式 |

C11H13ClO |

|---|---|

分子量 |

196.67 g/mol |

IUPAC 名称 |

1-(4-chloro-2-ethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H13ClO/c1-3-8-7-9(12)5-6-10(8)11(13)4-2/h5-7H,3-4H2,1-2H3 |

InChI 键 |

QKXQTOUIHRVAPW-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=CC(=C1)Cl)C(=O)CC |

产品来源 |

United States |

准备方法

The synthesis of 1-(4-Chloro-2-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

化学反应分析

1-(4-Chloro-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .

科学研究应用

1-(4-Chloro-2-ethylphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.

作用机制

The mechanism of action of 1-(4-Chloro-2-ethylphenyl)propan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound may act as an inhibitor or modulator of specific biological processes .

相似化合物的比较

The following analysis compares 1-(4-Chloro-2-ethylphenyl)propan-1-one with structurally related propanone derivatives, focusing on substituent effects, synthetic routes, reactivity, and applications.

Structural and Substituent Effects

Table 1: Key Structural Features of Selected Propanone Derivatives

- In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-1-one) exhibit electron-donating effects, reducing ketone reactivity .

- Steric Effects : The ortho-ethyl group in the target compound introduces steric hindrance near the ketone, which may slow nucleophilic attacks compared to unhindered analogs like 1-(4-chlorophenyl)propan-1-one .

Reactivity in Coupling Reactions

Propanone derivatives are often used in C-O and C-C coupling reactions. For example:

- 1-(4-Ethylphenyl)propan-1-one reacts with N-hydroxyphthalimide (NHPI) to form C-O coupled products in 62% yield .

- 1-(4-Chlorophenyl)propan-1-one undergoes similar coupling with NHPI but achieves a lower yield (60%), possibly due to electronic deactivation by the chloro group .

- The target compound’s ortho-ethyl group may further reduce coupling efficiency due to steric interference, though direct experimental data is lacking in the provided evidence.

Physicochemical Properties

- Solubility : Chloro-substituted derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) are generally less polar than methoxy-substituted analogs, impacting solubility in organic solvents .

生物活性

1-(4-Chloro-2-ethylphenyl)propan-1-one, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-2-ethylphenyl)propan-1-one is C11H13ClO. The presence of the chloro group and the ethyl substitution on the phenyl ring may influence its reactivity and interactions with biological targets.

Anticancer Activity

Research has indicated that compounds structurally related to 1-(4-Chloro-2-ethylphenyl)propan-1-one exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancers. A study highlighted that certain analogs demonstrated IC50 values ranging from 3 to 20 µM against these cell lines, suggesting effective inhibition of cancer cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | LNCaP (Prostate) | 10.0 |

| Compound C | A2780 (Ovarian) | 15.0 |

Anti-inflammatory Activity

Compounds similar to 1-(4-Chloro-2-ethylphenyl)propan-1-one have been studied for their anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study, certain derivatives exhibited a stronger inhibitory effect than standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, showing efficacy against various bacterial strains. For example, a study reported minimum inhibitory concentrations (MICs) for several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, with values ranging from 4 to 50 µg/mL .

The biological activity of 1-(4-Chloro-2-ethylphenyl)propan-1-one is believed to involve multiple mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to pain and inflammation.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of 1-(4-Chloro-2-ethylphenyl)propan-1-one:

- Synthesis of Chalcone Derivatives : Researchers synthesized chalcone derivatives that showed enhanced cytotoxicity against cancer cells compared to their parent compounds.

- Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated significant reduction in inflammation markers when treated with specific derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。